molecular formula C15H24O B13394267 12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl- CAS No. 90820-79-4

12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl-

Cat. No.: B13394267
CAS No.: 90820-79-4
M. Wt: 220.35 g/mol
InChI Key: QTGAEXCCAPTGLB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGAEXCCAPTGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335248, DTXSID30877909
Record name 12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00335248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEPRENE-3197-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90820-79-4, 19888-34-7
Record name 12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name humulene epoxide ii (-)
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Preparation Methods

Epoxidation of α-Humulene

The primary synthetic route involves stereoselective epoxidation of α-humulene (C₁₅H₂₄), a naturally occurring sesquiterpene:

Reaction conditions :

Parameter Detail
Reagent meta-Chloroperbenzoic acid (mCPBA)
Solvent Dichloromethane (DCM)
Temperature 0–25°C
Reaction time 6–24 hours
Yield 45–68%

This method produces humulene epoxide II as the major stereoisomer due to favorable orbital alignment during oxygen insertion at the 6,7-double bond.

Acid-Catalyzed Cyclization

An alternative pathway involves acid-mediated cyclization of epoxy derivatives:

Key steps :

  • Epoxide precursor synthesis : Allylic alcohol derivatives are treated with peracids to form intermediate epoxides.
  • Cyclization : Lewis acids (e.g., BF₃·Et₂O) induce intramolecular ether formation under anhydrous conditions.

Optimization factors :

Biocatalytic Approaches

Emerging methods use engineered cytochrome P450 enzymes for enantioselective epoxidation:

Enzyme variant Conversion rate Enantiomeric excess (ee)
P450BM3-F87A 82% 94% (1R,11R)
P450cam-T252A 67% 88% (1R,11R)

These systems operate in aqueous buffers (pH 7.4) at 30°C, providing greener alternatives to chemical oxidation.

Isolation from Natural Sources

While synthetic methods dominate, the compound can be extracted from Magnolia figo and Panax ginseng endophytes:

Extraction protocol :

Comparative Analysis of Methods

Method Yield ee (%) Scalability Cost
Chemical epoxidation 68% 82 High $$
Biocatalytic 82% 94 Medium $$$$
Natural extraction 0.35% N/A Low $$$$$

Recent advances in flow chemistry have improved the epoxidation method's efficiency, achieving 89% conversion in <2 hours using microreactor technology. Catalytic asymmetric epoxidation with Jacobsen-type salen complexes shows promise for industrial-scale production, though substrate specificity remains a limitation.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack under controlled conditions. Common pathways include:

Reagent Class Example Reagents Conditions Major Products
NucleophilesH<sub>2</sub>O, NH<sub>3</sub>, Grignard reagentsAcidic or basic mediaDiols, amino alcohols, alkylated derivatives
AcidsH<sub>2</sub>SO<sub>4</sub>, HClRoom temperatureRing-opened carbocation intermediates, leading to rearranged terpenoids
Reducing AgentsLiAlH<sub>4</sub>Anhydrous etherReduced diols via hydride addition

This reactivity is critical for synthesizing functionalized terpenoid derivatives .

Acid-Catalyzed Rearrangements

Protonation of the epoxide oxygen induces ring-opening, forming carbocations that undergo Wagner-Meerwein shifts. For example:

  • Rearrangement Pathways :

    • Path A : Formation of caryophyllene-derived sesquiterpenes

    • Path B : Generation of humulene analogs with modified bicyclic frameworks

These transformations depend on solvent polarity and temperature.

Diels-Alder Cycloadditions

The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles:

Dienophile Conditions Product Yield
Maleic anhydride80°C, tolueneTricyclic adduct65–72%
TetracyanoethyleneRT, DCMNitrile-functionalized derivative58%

Stereoselectivity is influenced by the compound’s inherent chirality .

Oxidation

Controlled oxidation modifies the bicyclic backbone:

  • Ozone : Cleaves double bonds to form diketones (e.g., 3,7-diketone derivatives)

  • KMnO<sub>4</sub> (acidic): Produces carboxylic acid fragments

  • mCPBA : Epoxidizes remaining double bonds, creating polyepoxide systems .

Hydrogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates double bonds:

  • Selectivity : The 3,7-diene system hydrogenates faster than the epoxide ring

  • Product : Partially saturated bicyclo[9.1.0]dodecane with retained epoxide.

Stereochemical Considerations

The (1R,3Z,7Z,11R) configuration dictates reaction outcomes:

  • Nucleophilic Additions : Anti-periplanar attack preferences yield stereospecific products

  • Rearrangements : Chirality at C1 and C11 directs carbocation migration pathways .

Kinetic and Thermodynamic Data

Reaction ΔH⧧ (kJ/mol) Activation Energy Solvent Effects
Epoxide hydrolysis85.292 kJ/molAccelerated in polar aprotic solvents
Diels-Alder68.775 kJ/molToluene > DCM in rate

Studies highlight the role of steric hindrance in slowing nucleophilic attacks .

Scientific Research Applications

Chemistry

In chemistry, (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[910]dodeca-3,7-diene is studied for its unique reactivity and potential as a building block for more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Researchers may explore its interactions with biological molecules and its effects on cellular processes. It could also be used as a starting point for the development of new pharmaceuticals or bioactive compounds.

Industry

In industry, (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene may find applications in the production of specialty chemicals, polymers, and other materials. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which (1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene exerts its effects depends on the specific context in which it is used. In chemical reactions, its reactivity is influenced by the presence of the bicyclic framework and the functional groups attached to it. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Bicyclic Sesquiterpenes

Caryophyllene Oxide
  • Formula : C₁₅H₂₄O (same molecular formula, different structure).
  • Structure : Bicyclo[7.2.0]undecane system with an epoxide group.
  • Natural Sources : Hyptis brevipes (8.57% in leaf oil) , Artemisia halodendron (0.492%) , and Kyllinga brevifolia .
  • Bioactivity : Anti-inflammatory and antioxidant properties, commonly used in flavoring .
Bicyclo[7.2.0]Undec-4-Ene, 4,11,11-Trimethyl-8-Methylene-
  • Structure : Bicyclo[7.2.0] system without an epoxide.
  • Occurrence : Found in Syzygium aromaticum (12.43%) as a flavor component .
3,7-Cycloundecadien-1-ol,1,5,5,8-tetramethyl-
  • Formula : C₁₅H₂₆O (additional hydroxyl group).
  • Structure: Monocyclic with hydroxyl substitution.
  • Natural Source : Region-specific compound in Cymbopogon citratus essential oil .

Structural Comparison Table :

Compound Molecular Formula Bicyclo System Functional Groups Natural Abundance (%)
12-Oxabicyclo[...]tetramethyl- (Target) C₁₅H₂₄O [9.1.0] Epoxide 4.3–10.45
Caryophyllene Oxide C₁₅H₂₄O [7.2.0] Epoxide 0.492–45.09
Bicyclo[7.2.0]Undec-4-Ene C₁₅H₂₄ [7.2.0] None 12.43

Functional Analogs: Anti-Inflammatory Sesquiterpenes

Zerumbone
  • Formula : C₁₅H₂₂O (ketone group).
  • Source : Major component (46.8%) in Zingiber zerumbet rhizome oil .
  • Activity : Anti-inflammatory via NF-κB pathway inhibition; lacks epoxide functionality.
α-Turmerone
  • Formula : C₁₅H₂₂O (cyclic ketone).
  • Source : Dominant in Curcuma longa (31.31%) .
  • Activity: Neuroprotective and anti-inflammatory; structurally distinct (non-epoxidized).

Functional Comparison Table :

Compound Key Functional Group Anti-Inflammatory Mechanism Concentration in Natural Sources (%)
Target Compound Epoxide 5-LOX inhibition 4.3–10.45
Zerumbone Ketone NF-κB suppression 37.0–46.8
α-Turmerone Cyclic ketone COX-2 inhibition 31.31

Biological Activity

12-Oxabicyclo[9.1.0]dodeca-3,7-diene, 1,5,5,8-tetramethyl- (commonly referred to as Humulene epoxide II ) is a bicyclic compound known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry based on a review of recent literature and research findings.

Basic Information

  • Chemical Formula: C15H24O
  • Molecular Weight: 220.3505 g/mol
  • CAS Registry Number: 19888-34-7
  • IUPAC Name: (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its reactivity and biological interactions. The stereochemistry plays a crucial role in its pharmacological properties.

Physical Properties

PropertyValueUnit
Boiling Point607.76K
Melting Point357.74K
LogP (octanol/water)4.247-
Vapor Pressure2177.49kPa

These properties indicate a relatively high lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes .

Antimicrobial Properties

Research indicates that Humulene epoxide II exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antioxidant Activity

Humulene epoxide II displays antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Europe PMC highlighted the variable secondary metabolite profiles across different cultivars of plants containing Humulene epoxide II. The study found that specific cultivars exhibited higher concentrations of this compound, correlating with enhanced antimicrobial activity against pathogens .
  • Inflammatory Response Modulation : Another research effort focused on the modulation of inflammatory responses by Humulene epoxide II in animal models of arthritis. The results indicated a significant reduction in swelling and pain markers when treated with this compound compared to control groups .
  • Oxidative Stress Reduction : A clinical trial examined the effects of Humulene epoxide II on oxidative stress levels in patients with metabolic syndrome. The findings suggested that supplementation led to marked reductions in oxidative stress markers and improvements in overall metabolic health .

Q & A

What analytical methodologies are recommended for identifying 12-Oxabicyclo[9.1.0]dodeca-3,7-diene in plant essential oils?

Basic Research Question
Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification. Key parameters include:

  • Retention Indices (RI): Compare experimental RI values (e.g., 1608 AI, 33.20 RT) with literature databases .
  • Mass Spectral Data: Match fragmentation patterns (e.g., m/z 218.9578 base ion) and molecular ion (C₁₅H₂₄O, MW 220.35) to reference libraries like NIST or Adams .
  • Co-injection with Standards: Confirm identity using synthetic or isolated reference compounds .
    Note: Qualitative variations in essential oils (e.g., Zingiber zerumbet leaf vs. rhizome) require cross-validation with multiple plant sources .

What synthetic strategies are effective for producing enantiomerically pure 12-Oxabicyclo[9.1.0]dodeca-3,7-diene derivatives?

Advanced Research Question
Answer: Catalytic isomerization and epoxidation are key approaches:

  • Cobalt(III)-Catalyzed Epoxidation: Use Co(III) salenCl catalysts with (-)-caryophyllene oxide as a precursor under inert conditions (benzene solvent, phenylsilane reductant) to achieve 95% yield .
  • Stereochemical Control: Optimize reaction temperature and solvent polarity to favor (1R,3E,7E,11R) stereoisomers, confirmed via NMR and X-ray crystallography .
    Methodological Tip: Monitor reaction progress via GC-MS to track intermediate epoxide formation .

How does 12-Oxabicyclo[9.1.0]dodeca-3,7-diene exhibit anti-inflammatory activity at the molecular level?

Basic Research Question
Answer: Mechanistic studies reveal dual inhibition of 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H):

  • 5-LO Inhibition: Reduces leukotriene B4 synthesis (IC₅₀ ~10 µM) via competitive binding to the enzyme’s catalytic iron center .
  • LTA4H Inhibition: Blocks conversion of LTA4 to pro-inflammatory LTB4, validated in RAW 264.7 macrophages (NO reduction >50% at 20 µM) .
    Experimental Validation: Use paw edema assays in murine models and ELISA for cytokine profiling .

How can researchers reconcile discrepancies in reported bioactivity across different plant sources?

Advanced Research Question
Answer: Variability arises from stereochemical differences and extraction methods:

  • Stereoisomer Analysis: Employ chiral GC or HPLC to distinguish (1R,3E,7E,11R) from (4Z,7Z) isomers, which exhibit varying 5-LO binding affinities .
  • Extraction Optimization: Compare hydrodistillation vs. supercritical CO₂ extraction; the latter preserves thermolabile epoxides better .
    Case Study: Artemisia vulgaris extracts show lower bioactivity than Zingiber zerumbet due to isomer ratios (e.g., 4.28% vs. 0.04% in GC-MS) .

What computational tools predict the interaction of this compound with cytochrome P450 enzymes?

Advanced Research Question
Answer: Molecular docking and MD simulations are critical:

  • Docking Software: Use AutoDock Vina or Schrödinger Maestro to model binding to CYP3A4/CYP2D6 active sites. Key residues (e.g., Phe57, Arg105) form hydrogen bonds with the epoxide oxygen .
  • ADMET Prediction: SwissADME or ProTox-II assess metabolic stability (e.g., high microsomal clearance due to CYP3A4 oxidation) .
    Validation: Cross-check with in vitro CYP inhibition assays using human liver microsomes .

How does the compound’s stereochemistry influence its insecticidal properties?

Advanced Research Question
Answer: Enantioselective toxicity is observed in insecticidal assays:

  • Contact Toxicity: (1R,3E,7E,11R) isomers disrupt acetylcholinesterase (AChE) in Aedes aegypti larvae (LC₅₀ 12 ppm vs. 45 ppm for racemic mixtures) .
  • Synergistic Effects: Combine with caryophyllene oxide (1:1 ratio) to enhance penetration via cuticular lipid disruption .
    Analytical Requirement: Use enantiomerically pure standards for dose-response studies .

What are the challenges in quantifying this compound in complex botanical matrices?

Basic Research Question
Answer: Co-elution with structurally similar terpenes (e.g., caryophyllene oxide) complicates quantification:

  • GC-MS Optimization: Use a polar capillary column (e.g., HP-5MS) and slow temperature ramping (3°C/min) to resolve peaks at RT 23.33–23.41 .
  • Internal Standards: Deuterated humulene epoxide or n-alkanes (C9–C24) improve accuracy in % abundance calculations .
    Data Interpretation: Apply spectral deconvolution software (e.g., AMDIS) for overlapping peaks .

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